molecular formula C13H14O2S B11792078 (4-(Ethylthio)furan-2-yl)(phenyl)methanol

(4-(Ethylthio)furan-2-yl)(phenyl)methanol

Cat. No.: B11792078
M. Wt: 234.32 g/mol
InChI Key: IFLUTJMJNSEXNE-UHFFFAOYSA-N
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Description

(4-(Ethylthio)furan-2-yl)(phenyl)methanol: is a heterocyclic compound that belongs to the class of furans. It is characterized by the presence of a furan ring substituted with an ethylthio group and a phenylmethanol group. This compound has a molecular formula of C13H14O2S and a molecular weight of 234.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethylthio)furan-2-yl)(phenyl)methanol typically involves the reaction of furan derivatives with ethylthiol and phenylmethanol under controlled conditions. One common method involves the use of a silver-catalyzed reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid (PTSA) and methanol .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

(4-(Ethylthio)furan-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-(Ethylthio)furan-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. It is utilized in various organic synthesis reactions, including the preparation of heterocyclic compounds .

Biology

It can be used in the study of enzyme interactions and as a probe for biological assays .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-(Ethylthio)furan-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The furan ring and ethylthio group play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Ethylthio)furan-2-yl)(phenyl)methanol is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

(4-ethylsulfanylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C13H14O2S/c1-2-16-11-8-12(15-9-11)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3

InChI Key

IFLUTJMJNSEXNE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=COC(=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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